(+)-Camphanic acid chloride

Description

BenchChem offers high-quality (+)-Camphanic acid chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+)-Camphanic acid chloride including the price, delivery time, and more detailed information at info@benchchem.com.

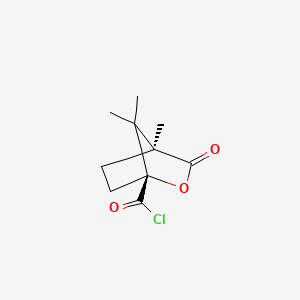

Structure

3D Structure

Properties

IUPAC Name |

(1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXWODJTHKJQDZ-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(OC2=O)C(=O)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C1(C)C)(OC2=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104530-16-7 | |

| Record name | (1R)-(+)-Camphanic chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (+)-Camphanic Acid Chloride from (+)-Camphor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the multi-step synthesis of (+)-camphanic acid chloride, a crucial chiral resolving agent, commencing from the readily available starting material, (+)-camphor. The process involves the oxidation of (+)-camphor to (+)-camphoric acid, followed by a three-step conversion to the final acid chloride. This document provides comprehensive experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflows to aid researchers in the successful execution of this synthesis.

Overview of the Synthetic Pathway

The synthesis of (+)-camphanic acid chloride from (+)-camphor is a four-step process:

-

Oxidation: (+)-Camphor is oxidized to (+)-camphoric acid. While various oxidizing agents can be used, nitric acid is a common choice for this transformation.[1][2]

-

Chlorination and Anhydride (B1165640) Formation: (+)-Camphoric acid is treated with phosphorus pentachloride to yield (+)-3-chlorocamphoric anhydride.

-

Hydrolysis: The anhydride is subsequently hydrolyzed to form (+)-camphanic acid.

-

Acid Chloride Formation: Finally, (+)-camphanic acid is converted to (+)-camphanic acid chloride using thionyl chloride.

This entire pathway is critical for obtaining the enantiomerically pure acid chloride, which serves as an invaluable tool in stereoselective transformations and the analysis of chiral compounds.[3][4]

Experimental Protocols

Step 1: Oxidation of (+)-Camphor to (+)-Camphoric Acid

This procedure outlines the nitric acid-mediated oxidation of (+)-camphor.

Materials:

-

(+)-Camphor

-

Nitric acid (density = 1.35 g/mL)

-

Mercury

-

Iron

Procedure:

-

In a suitable reaction vessel, dissolve 60 g of mercury and 10 g of iron in 1700 mL of nitric acid.[1][5]

-

Increase the temperature to 80°C and continue heating and stirring for an additional 36 hours.[1][5]

-

After cooling, the precipitated (+)-camphoric acid is collected by centrifugation.[1][5]

-

Wash the solid with water and dry under reduced pressure.[1][5] The resulting (+)-camphoric acid should be a pure white solid.[5]

Step 2: Synthesis of (+)-3-Chlorocamphoric Anhydride

This protocol is adapted from a procedure for the levorotatory enantiomer.

Materials:

-

(+)-Camphoric acid

-

Phosphorus pentachloride

Procedure:

-

In a three-necked flask, add (+)-camphoric acid (0.625 mol) in small portions to phosphorus pentachloride (2.19 mol). The reaction is mildly exothermic and should be controlled by swirling in an ice bath as needed.

-

Once the addition is complete, equip the flask with a reflux condenser and heat the mixture under reflux at 125°C for 12 hours.

-

Cool the reaction mixture to room temperature and remove volatile materials by distillation under aspirator vacuum at a bath temperature of 50°C.

-

The residual liquid is then added to a mechanically stirred mixture of ice (2 kg) and dimethylformamide (125 mL).

-

Collect the resulting white precipitate by vacuum filtration at 2°C, wash with cold water, and dry under vacuum. This crude (+)-3-chlorocamphoric anhydride is typically of sufficient purity for the next step.

Step 3: Hydrolysis to (+)-Camphanic Acid

Materials:

-

(+)-3-Chlorocamphoric anhydride

-

0.1 N Sulfuric acid

Procedure:

-

In a three-necked round-bottomed flask, heat 1000 mL of 0.1 N sulfuric acid to 80°C.

-

Add finely powdered (+)-3-chlorocamphoric anhydride (0.53 mol) in portions to the stirred acid solution.

-

Bring the suspension to a gentle reflux. After all the solids have dissolved (4-6 hours), continue refluxing for an additional 2 hours.

-

Allow the solution to cool to room temperature with stirring overnight.

-

Collect the resulting solid by vacuum filtration and wash with water.

-

Extract the aqueous filtrate with chloroform to recover the remaining product.

-

Combine the solids, and azeotropically remove water with toluene by distillation.

-

Once the water is removed, continue to distill the toluene until the residual volume is approximately 350 mL.

-

Allow the solution to cool to room temperature to crystallize the (+)-camphanic acid. Collect the colorless needles by vacuum filtration.

Step 4: Synthesis of (+)-Camphanic Acid Chloride

Materials:

-

(+)-Camphanic acid

-

Thionyl chloride

-

Toluene

Procedure:

-

In a three-necked round-bottomed flask equipped for magnetic stirring and protected from moisture, charge 200 mL of thionyl chloride.

-

Add (+)-camphanic acid (0.322 mol) in portions over 30 minutes.

-

Heat the reaction mixture under reflux for 3 hours, then cool to room temperature.

-

Remove excess thionyl chloride by rotary evaporation.

-

Add toluene (500 mL) and evaporate under reduced pressure. Repeat this step three times to ensure complete removal of residual thionyl chloride.

-

Dry the resulting solid under high vacuum to afford (+)-camphanic acid chloride as an off-white solid. The product can be further purified by recrystallization from cold carbon tetrachloride if desired.

Quantitative Data Summary

The following tables summarize the quantitative data for each step of the synthesis.

Table 1: Reagents and Yields for the Synthesis of (+)-Camphoric Acid

| Parameter | Value |

| Starting Material | (+)-Camphor |

| Reagents | Nitric acid, Mercury, Iron |

| Molar Ratio (Camphor:Hg:Fe) | 1 : 0.15 : 0.09 |

| Reaction Temperature | 75°C then 80°C |

| Reaction Time | 60 hours |

| Product | (+)-Camphoric acid |

| Yield | 77-92% |

Table 2: Reagents and Yields for the Synthesis of (+)-Camphanic Acid Chloride from (+)-Camphoric Acid

| Step | Starting Material | Key Reagents | Solvent | Reaction Conditions | Product | Yield |

| 2 | (+)-Camphoric acid | Phosphorus pentachloride | None | Reflux, 125°C, 12 h | (+)-3-Chlorocamphoric anhydride | ~90% |

| 3 | (+)-3-Chlorocamphoric anhydride | 0.1 N Sulfuric acid | Water, Chloroform, Toluene | Reflux, 6-8 h | (+)-Camphanic acid | ~72% |

| 4 | (+)-Camphanic acid | Thionyl chloride | Toluene (for workup) | Reflux, 3 h | (+)-Camphanic acid chloride | ~99% |

Table 3: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data |

| (+)-Camphoric acid | C₁₀H₁₆O₄ | 200.23 | 186-188 | - |

| (+)-3-Chlorocamphoric anhydride | C₁₀H₁₁ClO₃ | 218.64 | 225-229 | ¹H NMR (CDCl₃): δ 1.07 (s, 3H), 1.14 (s, 3H), 1.36 (s, 3H), 2.11 (m, 2H), 2.50 (m, 2H) |

| (+)-Camphanic acid | C₁₀H₁₄O₄ | 198.22 | 201-204 | ¹H NMR (CDCl₃): δ 1.03 (s, 3H), 1.11 (s, 3H), 1.15 (s, 3H), 1.74 (ddd, 1H), 1.98 (ddd, 1H), 2.11 (ddd, 1H), 2.48 (ddd, 1H), 8.80 (br s, 1H) |

| (+)-Camphanic acid chloride | C₁₀H₁₃ClO₃ | 216.66 | 69-71 | ¹H NMR (CDCl₃): δ 1.06 (s, 3H), 1.12 (s, 3H), 1.15 (s, 3H), 1.76 (ddd, 1H), 1.99 (ddd, 1H), 2.18 (ddd, 1H), 2.52 (ddd, 1H) |

Visualizations

Synthetic Pathway

Caption: Overall synthetic route from (+)-camphor to (+)-camphanic acid chloride.

Experimental Workflow for (+)-Camphanic Acid Chloride Synthesis

Caption: Step-by-step experimental workflow for the synthesis of (+)-camphanic acid chloride.

Safety Considerations

-

Phosphorus pentachloride and thionyl chloride are corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Nitric acid is a strong oxidizing agent and is corrosive. Handle with care and appropriate PPE.

-

The reactions involving heating should be monitored carefully.

-

Dispose of all chemical waste according to institutional and local regulations.

This guide provides a comprehensive overview and detailed protocols for the synthesis of (+)-camphanic acid chloride from (+)-camphor. By following these procedures and adhering to safety precautions, researchers can reliably produce this important chiral reagent for their applications in organic synthesis and drug development.

References

A Technical Guide to (+)-Camphanic Acid Chloride: Physical Properties and Stability

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chiral resolving agents is paramount. (+)-Camphanic acid chloride, a derivative of camphor (B46023), is a widely utilized chiral resolving agent for alcohols and amines.[1][2][3][4] Its efficacy is intrinsically linked to its physical characteristics and stability. This technical guide provides an in-depth overview of the core physical properties and stability profile of (+)-camphanic acid chloride, presenting quantitative data in structured tables and outlining key considerations for its handling and storage.

Core Physical and Chemical Properties

(+)-Camphanic acid chloride is a colorless to off-white crystalline solid.[5][6] As a chiral molecule, its optical activity is a critical parameter for its application in enantiomeric resolution.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₃ClO₃ | [7] |

| Molecular Weight | 216.66 g/mol | [1] |

| Melting Point | 71-73 °C | [6] |

| Appearance | Off-white to yellow powder or crystals | [6][7] |

| Optical Activity | [α]23/D +18±1°, c = 2 in dioxane |

Spectral Data

Spectroscopic data is essential for the identification and characterization of (+)-camphanic acid chloride. Key spectral features are summarized below.

| Spectroscopic Technique | Key Features and References |

| ¹H NMR | Characteristic peaks corresponding to the camphor scaffold are observable. Spectra are available in chemical databases for reference.[8][9] |

| ¹³C NMR | Spectra are available for the parent compound, (+)-camphanic acid, providing a reference for the carbon skeleton.[10] |

| Infrared (IR) Spectroscopy | Strong carbonyl stretching frequencies are characteristic of the acid chloride and lactone functional groups, typically observed around 1780-1805 cm⁻¹.[4][6][11][12] |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. |

Solubility Profile

The solubility of (+)-camphanic acid chloride is a crucial factor in its use as a derivatizing agent.

| Solvent | Solubility | References |

| Dichloromethane | Soluble | |

| Ether | Soluble | |

| Ethyl Acetate | Soluble | |

| Methanol | Soluble | |

| Toluene | Soluble (50 g/100 mL at 0 °C) | [4][6][12] |

| Petroleum Ether | Crystallizes from | [4][6][12] |

| Water | Reacts | [4] |

Stability and Reactivity

The stability of (+)-camphanic acid chloride is a critical consideration for its storage and handling. As an acyl chloride, it is highly susceptible to hydrolysis.

Moisture Sensitivity: The primary stability concern for (+)-camphanic acid chloride is its reactivity with water.[1][5] It readily undergoes hydrolysis to form (+)-camphanic acid and hydrochloric acid.[1][5] This reaction is a nucleophilic acyl substitution where water acts as the nucleophile.[1] Consequently, exposure to atmospheric moisture or wet solvents will lead to the degradation of the reagent.[1][13][14]

Thermal Stability: While stable at recommended storage temperatures, thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[15]

Incompatibilities: (+)-Camphanic acid chloride is incompatible with strong oxidizing agents, bases, and, most notably, water and other protic solvents like alcohols.[15][16]

Experimental Protocols: Handling and Storage

Due to its moisture sensitivity, specific handling and storage protocols are imperative to maintain the integrity of (+)-camphanic acid chloride.

Storage:

-

Temperature: Store in a cool, dry, and well-ventilated place.[17] Recommended storage temperatures are typically between 2-8°C.[6]

-

Atmosphere: Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis.[1]

Handling:

-

Environment: Handle in a well-ventilated area, preferably under a chemical fume hood.[15][17]

-

Precautions: Avoid contact with skin and eyes.[17] Wear suitable protective clothing, including gloves and eye protection.[15][17] Avoid the formation of dust and aerosols.[17]

-

Reaction Conditions: Reactions involving (+)-camphanic acid chloride should be conducted under anhydrous conditions using dry solvents.[1]

Logical Workflow for Stability Considerations

The following diagram illustrates the key factors affecting the stability of (+)-camphanic acid chloride and the necessary preventative measures.

Caption: Logical workflow of (+)-camphanic acid chloride stability.

References

- 1. (+)-Camphanic acid chloride | 104530-16-7 | Benchchem [benchchem.com]

- 2. (+)-Camphanic Acid Chloride|Chiral Derivatization Reagent [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. (-)-Camphanic acid chloride | 39637-74-6 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. (-)-Camphanic acid chloride CAS#: 39637-74-6 [m.chemicalbook.com]

- 7. (-)-Camphanic acid chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. (-)-Camphanic acid chloride(39637-74-6) 1H NMR spectrum [chemicalbook.com]

- 9. (-)-Camphanic acid chloride Cas No.39637-74-6 [kaimosi.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. (-)-Camphanic acid chloride Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. reddit.com [reddit.com]

- 15. fishersci.com [fishersci.com]

- 16. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]

- 17. echemi.com [echemi.com]

- 18. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Mechanism of Action of (+)-Camphanic Acid Chloride as a Chiral Resolving Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chirality is a critical consideration in the pharmaceutical industry, as enantiomers of a drug molecule can exhibit significantly different pharmacological and toxicological profiles. The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is therefore a fundamental step in drug development and synthesis. (+)-Camphanic acid chloride has emerged as a robust and versatile chiral derivatizing agent for the resolution of racemic alcohols and amines. This technical guide provides a comprehensive overview of the mechanism of action of (+)-camphanic acid chloride, detailed experimental protocols for its use, and quantitative data to support its application in a research and development setting.

The Principle of Chiral Resolution with (+)-Camphanic Acid Chloride

The core principle behind the efficacy of (+)-camphanic acid chloride as a chiral resolving agent lies in the conversion of a pair of enantiomers, which are chemically and physically indistinguishable in an achiral environment, into a pair of diastereomers. Diastereomers, unlike enantiomers, possess distinct physical properties, such as solubility, melting point, and chromatographic retention times, which allows for their separation using standard laboratory techniques.[1]

The process begins with the reaction of a racemic mixture of a chiral alcohol (R/S-Alcohol) or amine (R/S-Amine) with enantiomerically pure (+)-camphanic acid chloride. This reaction is a nucleophilic acyl substitution, where the hydroxyl or amino group of the chiral substrate attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of diastereomeric esters or amides, respectively.[1] A base is often added to neutralize the hydrochloric acid byproduct of the reaction.[1]

The resulting diastereomers, for instance, (R)-Alcohol-(+)-Camphanate and (S)-Alcohol-(+)-Camphanate, can then be separated by methods such as fractional crystallization or chromatography.[1] Once separated, the chiral auxiliary ((+)-camphanic acid) can be cleaved, typically by hydrolysis, to yield the individual, enantiomerically pure alcohol or amine.

Reaction Mechanism and Workflow

The overall process can be visualized as a straightforward chemical transformation followed by a physical separation. The key steps are outlined below.

Signaling Pathway of Diastereomer Formation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen of the alcohol or the nitrogen of the amine acts as a nucleophile, attacking the carbonyl carbon of the (+)-camphanic acid chloride. This is followed by the elimination of the chloride leaving group.

Experimental Workflow for Chiral Resolution

The typical workflow for chiral resolution using (+)-camphanic acid chloride involves derivatization, separation, and recovery of the enantiopure substrate.

Quantitative Data

The success of a chiral resolution is quantified by the yield of the separated diastereomers and the diastereomeric excess (d.e.), which translates to the enantiomeric excess (e.e.) of the final product. The following tables summarize representative data from the literature.

Table 1: Chiral Resolution of Alcohols

| Racemic Alcohol | Separation Method | Diastereomeric Excess (d.e.) | Yield | Reference |

| Chiral cis-epoxy alcohol | Column Chromatography | ≥99% | - | [2] |

| M-(1S)-(+)-TBTQ | Fractional Crystallization | - | 35% | [2] |

| Flavanones | Preparative HPLC | >98% | - | - |

Table 2: Chiral Resolution of Amines

| Racemic Amine | Separation Method | Diastereomeric Excess (d.e.) | Yield | Reference |

| Amlodipine | Chromatography | - | - | [2] |

| Phenylalanine methyl ester | Crystallization | 72-85% (1st cycle), 87-95% (2nd cycle) | 78-90% | - |

| 2-Amino-1-butanol | Crystallization | High | Good | - |

| 1-Phenylethylamine | Crystallization | High | Good | - |

Table 3: Representative ¹H NMR Chemical Shift Differences (Δδ) for Diastereomers

| Diastereomeric Pair | Proton(s) | Δδ (ppm) | Reference |

| Esters of secondary alcohols with a-methoxy-a-trifluoromethylphenylacetyl chloride (Mosher's esters) | Proton | 0.03-0.13 | [3] |

| Amides of secondary amines with a-methoxy-a-trifluoromethylphenylacetyl chloride (Mosher's amides) | Proton | 0.03-0.13 | [3] |

Experimental Protocols

The following are detailed, generalized protocols for the derivatization of racemic alcohols and amines with (+)-camphanic acid chloride and the subsequent separation of the diastereomers.

General Protocol for the Derivatization of a Racemic Alcohol

Materials:

-

Racemic alcohol (1.0 eq)

-

(+)-Camphanic acid chloride (1.1 eq)

-

Anhydrous pyridine or a mixture of anhydrous dichloromethane (B109758) (DCM) and triethylamine (B128534) (TEA, 1.5 eq)

-

Anhydrous solvent (e.g., DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the racemic alcohol in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (pyridine or TEA).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of (+)-camphanic acid chloride in the same anhydrous solvent to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers sequentially with 1M HCl (if TEA was used), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.

General Protocol for the Derivatization of a Racemic Amine

Materials:

-

Racemic amine (1.0 eq)

-

(+)-Camphanic acid chloride (1.1 eq)

-

Anhydrous triethylamine (TEA, 1.5 eq) or pyridine

-

Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (B95107) (THF))

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the racemic amine and TEA in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of (+)-camphanic acid chloride in the same anhydrous solvent to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric amides.

Protocol for the Separation of Diastereomers by Column Chromatography

Materials:

-

Crude mixture of diastereomers

-

Silica (B1680970) gel (for flash chromatography)

-

Appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate, determined by TLC analysis)

-

Chromatography column and accessories

-

Collection tubes

Procedure:

-

Prepare the Column: Pack a chromatography column with silica gel using a slurry method with the chosen non-polar solvent from the solvent system.

-

Load the Sample: Dissolve the crude diastereomeric mixture in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elute the Column: Elute the column with the predetermined solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of the diastereomers.

-

Collect Fractions: Collect fractions and monitor the elution of the diastereomers by TLC.

-

Combine and Concentrate: Combine the fractions containing each pure diastereomer and concentrate under reduced pressure to obtain the isolated diastereomers.

-

Assess Purity: Determine the diastereomeric purity of each fraction by HPLC or ¹H NMR spectroscopy.

Conclusion

(+)-Camphanic acid chloride is a highly effective chiral resolving agent for a wide range of racemic alcohols and amines. Its utility stems from the straightforward formation of diastereomeric esters and amides, which can be readily separated using standard chromatographic or crystallization techniques. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this methodology in a research and drug development context. The ability to reliably and efficiently resolve enantiomers is paramount, and (+)-camphanic acid chloride remains a valuable tool in the chemist's arsenal (B13267) for achieving this critical synthetic goal.

References

- 1. (+)-Camphanic acid chloride | 104530-16-7 | Benchchem [benchchem.com]

- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Applications of (+)-Camphanic Acid Chloride in Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Camphanic acid chloride, a derivative of naturally occurring (+)-camphoric acid, stands as a cornerstone reagent in the field of stereochemistry. Its principal applications lie in the resolution of racemic mixtures of alcohols and amines and the determination of enantiomeric purity. This technical guide provides a comprehensive overview of the core uses of (+)-camphanic acid chloride, featuring detailed experimental protocols, quantitative data presentations, and visual workflows to support researchers in the practical application of this versatile chiral tool.

Core Principles and Applications

Chirality is a fundamental property in drug discovery and development, as enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. (+)-Camphanic acid chloride serves two primary roles in the management and analysis of chiral compounds:

-

Chiral Resolving Agent: It reacts with racemic alcohols and amines to form diastereomeric esters and amides, respectively. These diastereomers possess different physical properties, such as solubility and melting point, which allows for their separation by classical techniques like fractional crystallization or chromatography.[1] Subsequent cleavage of the camphanate group yields the separated, enantiomerically enriched compounds.

-

Chiral Derivatizing Agent: For the determination of enantiomeric excess (e.e.), (+)-camphanic acid chloride is used to convert a sample of a chiral alcohol or amine into a mixture of diastereomers. The resulting diastereomers can be distinguished and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] The relative integration of the signals corresponding to each diastereomer provides a direct measure of the enantiomeric purity of the original sample.

Data Presentation: Chiral Resolution and Enantiomeric Excess Determination

The efficacy of (+)-camphanic acid chloride is demonstrated through its application to a variety of chiral substrates. The following tables summarize quantitative data from representative experiments.

Table 1: Chiral Resolution of Racemic Compounds using (+)-Camphanic Acid Chloride

| Racemic Compound | Resolution Method | Diastereomeric Derivative | Achieved Purity (d.e. or e.e.) | Reference |

| Flavonoids (Naringenin, etc.) | Preparative HPLC | Tri-(1S)-(-)-camphanic acid esters | >98% d.e. | [3] |

| 1-Phenylethylamine | Fractional Crystallization | Amide | >95% e.e. (after liberation) | [4] |

Table 2: Enantiomeric Excess (e.e.) Determination using (+)-Camphanic Acid Chloride and ¹H NMR Spectroscopy

| Chiral Compound | Diastereomeric Derivative | Observed Proton | Chemical Shift Difference (Δδ in ppm) | Reference |

| Secondary Alcohols | Ester | Protons adjacent to the stereocenter | 0.03 - 0.13 | [5] |

| Primary Amines | Amide | Protons adjacent to the stereocenter | 0.03 - 0.13 | [5] |

Table 3: HPLC Separation of Diastereomeric Camphanate Derivatives

| Analyte | Diastereomeric Derivative | HPLC Column | Mobile Phase | Elution Order | Reference |

| Propranolol (B1214883) | Amide | Chiralpak® IA | n-heptane/ethanol/diethylamine (80/20/0.1) | S(-)-isomer derivative elutes first | [6] |

| β-Blockers (general) | Amide | Lux Cellulose-1 | n-hexane/ethanol/DEA (70/30/0.3) | Varies with substrate | [7] |

| Flavonoids | Ester | Reversed-phase C18 | Acetonitrile/Water gradient | Varies with substrate | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments involving (+)-camphanic acid chloride.

Protocol for the Synthesis of a Diastereomeric Amide from a Primary Amine

This protocol is a general procedure for the derivatization of a primary amine with (+)-camphanic acid chloride for subsequent analysis.

Materials:

-

(+)-Camphanic acid chloride

-

Chiral primary amine

-

Anhydrous dichloromethane (B109758) (DCM) or a suitable aprotic solvent

-

Triethylamine (B128534) (Et₃N) or pyridine (B92270) as a base

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral primary amine (1.0 equivalent) in anhydrous DCM.

-

Add triethylamine (1.1 equivalents) to the solution and stir at room temperature.

-

In a separate flask, dissolve (+)-camphanic acid chloride (1.05 equivalents) in anhydrous DCM.

-

Slowly add the (+)-camphanic acid chloride solution to the amine solution dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diastereomeric amides.

-

The crude product can then be purified by flash column chromatography on silica (B1680970) gel or analyzed directly by HPLC or NMR.

Protocol for the Chiral Resolution of a Racemic Amine by Fractional Crystallization

This protocol outlines the steps for separating enantiomers of a racemic amine via the formation and crystallization of diastereomeric salts with (-)-camphoric acid, a principle that is directly applicable to the amides formed from (+)-camphanic acid chloride.[4]

Materials:

-

Racemic amine

-

(+)-Camphanic acid chloride (to form the amides for resolution) or a chiral acid like (-)-camphoric acid for salt formation

-

A suitable solvent for crystallization (e.g., methanol, ethanol, acetonitrile)

-

Standard laboratory glassware

Procedure:

-

Prepare the diastereomeric amides by reacting the racemic amine with (+)-camphanic acid chloride as described in Protocol 3.1.

-

Dissolve the resulting mixture of diastereomeric amides in a minimum amount of a suitable hot solvent.

-

Allow the solution to cool slowly to room temperature. Induce crystallization if necessary by scratching the inside of the flask or by seeding with a small crystal of one of the pure diastereomers.

-

Allow the crystallization to proceed, often for several hours or overnight, to maximize the yield of the less soluble diastereomer.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

-

The mother liquor, now enriched in the more soluble diastereomer, can be concentrated and subjected to further crystallization or chromatographic separation.

-

The purity of the crystallized diastereomer can be assessed by measuring its melting point or by HPLC analysis. Recrystallization may be necessary to achieve high diastereomeric purity.

-

To recover the enantiomerically pure amine, the separated diastereomeric amide can be hydrolyzed under acidic or basic conditions.

Protocol for the Determination of Enantiomeric Excess by ¹H NMR Spectroscopy

This protocol describes the general steps for determining the e.e. of a chiral alcohol or amine after derivatization with (+)-camphanic acid chloride.

Materials:

-

Diastereomeric ester or amide derivative prepared from the chiral analyte and (+)-camphanic acid chloride.

-

Deuterated solvent (e.g., CDCl₃)

-

NMR spectrometer

Procedure:

-

Prepare the diastereomeric derivative of the chiral analyte using a method similar to Protocol 3.1. It is crucial that the derivatization reaction goes to completion to avoid kinetic resolution, which would lead to an inaccurate e.e. determination.

-

Dissolve a small amount of the purified diastereomeric mixture in a suitable deuterated solvent.

-

Acquire a high-resolution ¹H NMR spectrum of the sample.

-

Identify well-resolved signals corresponding to protons that are in a different chemical environment in the two diastereomers. Protons close to the stereocenter of the analyte are often the most informative.

-

Integrate the signals for each of the diastereomers.

-

Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involving (+)-camphanic acid chloride.

Diagram 1: Chiral Resolution Workflow

Caption: Workflow for the chiral resolution of a racemic mixture.

Diagram 2: Enantiomeric Excess Determination Workflow

Caption: Workflow for determining the enantiomeric excess of a chiral sample.

Conclusion

(+)-Camphanic acid chloride remains an indispensable reagent in stereochemistry. Its reliability in forming diastereomeric derivatives that are amenable to separation and analysis makes it a valuable tool for both preparative chiral resolutions and analytical determinations of enantiomeric purity. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to effectively utilize (+)-camphanic acid chloride in their work, contributing to the advancement of chiral chemistry in academic and industrial settings.

References

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. bioanalysis-zone.com [bioanalysis-zone.com]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of propranolol enantiomers in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-Camphanic acid chloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Camphanic acid chloride is a versatile chiral derivatizing agent widely employed in synthetic and analytical chemistry. Its primary application lies in the resolution of racemic mixtures of alcohols and amines and the determination of their enantiomeric purity and absolute configuration. This technical guide provides an in-depth overview of the properties, synthesis, and applications of (+)-camphanic acid chloride, complete with experimental protocols and workflow visualizations.

Core Data

The key properties of (+)-camphanic acid chloride are summarized in the table below, with data for its enantiomer provided for comparison.

| Property | (+)-Camphanic Acid Chloride | (-)-Camphanic Acid Chloride |

| CAS Number | 104530-16-7[1][2][3][4][5] | 39637-74-6[6][7][8][9][10][11] |

| Molecular Formula | C₁₀H₁₃ClO₃[1][5][12][13] | C₁₀H₁₃ClO₃[6][7][8][9][10] |

| Molecular Weight | 216.66 g/mol [1][4][12][13] | 216.66 g/mol [7][8] |

| Appearance | White to off-white crystalline powder[5] | Off-white powder or crystals[8] |

| Melting Point | 71-73 °C[5] | 71-73 °C (lit.)[7][8] |

| Solubility | Soluble in dichloromethane, ether, ethyl acetate, and methanol. Reacts with water.[5] | Soluble in Dichloromethane, Ether, Ethyl Acetate, Methanol. Decomposes in water.[8] |

| Synonyms | (1R)-(+)-Camphanic chloride, (1R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride[1][4][13] | (1S)-(-)-Camphanic chloride, (-)-Camphanoyl chloride[10][11] |

Synthesis of (+)-Camphanic Acid Chloride

The synthesis of (+)-camphanic acid chloride is typically achieved through a multi-step process starting from (+)-camphoric acid, the chirality of which is derived from natural (+)-D-camphor. The enantiomeric purity of the final product is directly dependent on the enantiomeric excess of the starting material.

Experimental Protocol: Synthesis of (+)-Camphanic Acid

This protocol is adapted from the established synthesis of the enantiomer.

Step 1: Synthesis of (+)-3-Chlorocamphoric anhydride (B1165640) from (+)-Camphoric acid

-

In a three-necked flask equipped with a reflux condenser and a gas trap, add (+)-(1R,3S)-Camphoric acid to phosphorus pentachloride.

-

Control the mildly exothermic reaction by swirling the flask in an ice bath as needed.

-

After the initial reaction subsides, heat the mixture under reflux for 12 hours.

-

Cool the reaction mixture to room temperature and remove volatile materials by distillation under reduced pressure.

-

Carefully add the residual liquid to a mechanically stirred mixture of ice and dimethylformamide (DMF).

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield crude (+)-(1R,3R)-3-chlorocamphoric anhydride.

Step 2: Hydrolysis to (+)-Camphanic Acid

-

In a three-necked flask with a reflux condenser, heat a dilute solution of sulfuric acid to 80°C.

-

Add the finely powdered (+)-(1R,3R)-3-chlorocamphoric anhydride in portions.

-

After the addition is complete and the solid has dissolved, reflux the solution for an additional 2 hours.

-

Cool the solution to room temperature with stirring overnight to allow for crystallization.

-

Collect the solid by vacuum filtration and wash with water. Additional product can be obtained by extracting the aqueous filtrate with chloroform.

-

The crude (+)-camphanic acid can be further purified by recrystallization.

Step 3: Conversion to (+)-Camphanic Acid Chloride

-

In a flask protected from moisture, add (+)-camphanic acid in portions to thionyl chloride.

-

Heat the reaction mixture under reflux for 3 hours.

-

After cooling to room temperature, remove the excess thionyl chloride by rotary evaporation.

-

Add toluene (B28343) and evaporate under reduced pressure (repeat three times) to remove any residual thionyl chloride.

-

Dry the resulting solid under high vacuum to afford (+)-camphanic acid chloride.

References

- 1. Resolution of diastereomeric flavonoid (1S)-(-)-camphanic acid esters via reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. The absolute configuration of (+)-isocamphenilanic acid by X-ray analysis and of (–)-camphene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The determination of the absolute configurations of diastereomers of (S)-camphanoyl 3-hydroxy-5-oxohexanoic acid derivatives by X-ray crystallography [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

Enantiomeric purity determination of (+)-Camphanic acid chloride

An In-Depth Technical Guide to Enantiomeric Purity Determination Using (+)-Camphanic Acid Chloride

Introduction

In the fields of pharmaceutical development, organic synthesis, and materials science, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and physiological properties. Consequently, the ability to accurately determine the enantiomeric purity, or enantiomeric excess (ee), of a chiral compound is a critical requirement for quality control, process optimization, and regulatory compliance.

(+)-Camphanic acid chloride is a robust and widely utilized chiral derivatizing agent (CDA) for determining the enantiomeric purity of chiral alcohols and amines.[1] Derived from the readily available natural product (+)-camphoric acid, this reagent provides a reliable method for converting a mixture of enantiomers into a mixture of diastereomers.[1] These resulting diastereomers possess distinct physical and spectroscopic properties, allowing for their separation and quantification using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography (HPLC, GC).[1][2] This technical guide provides an in-depth overview of the principles, experimental protocols, and data analysis involved in using (+)-camphanic acid chloride for enantiomeric purity determination.

Principle of Chiral Derivatization

The fundamental concept behind this method is the conversion of an inseparable mixture of enantiomers into a separable mixture of diastereomers.[2] A racemic or enantiomerically enriched mixture of a chiral analyte (e.g., a secondary alcohol containing both R- and S-enantiomers) is reacted with an enantiomerically pure sample of (+)-camphanic acid chloride. This reaction forms two diastereomeric esters.

Unlike the original enantiomers, these diastereomers are not mirror images and thus have different physical properties, including solubility, melting points, and interactions with chromatographic stationary phases.[2][3] This difference enables their separation and quantification. Once the ratio of the diastereomers is determined, the enantiomeric excess of the original analyte can be calculated.

Analytical Techniques and Data Presentation

The choice of analytical technique depends on the properties of the analyte and the available instrumentation. NMR, HPLC, and GC are the most common methods.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining enantiomeric excess after derivatization.[4][5] In the resulting diastereomers, the protons near the chiral centers are in different chemical environments and will, therefore, exhibit different chemical shifts (δ).[6] By integrating the distinct signals corresponding to each diastereomer, their relative ratio can be calculated, which directly corresponds to the enantiomeric ratio of the original sample. ¹H NMR is most common, but ³¹P and ¹⁹F NMR can also be used if the analyte contains these nuclei.[7]

Key Data Points for NMR Analysis:

-

Chemical Shift Difference (Δδ): The separation between the signals of the two diastereomers. A larger Δδ allows for more accurate integration.

-

Signal Integration: The area under the curve for each distinct signal, which is proportional to the number of protons giving rise to that signal.

| Analyte | Derivatizing Agent | Solvent | Observed Proton(s) | δ Diastereomer 1 (ppm) | δ Diastereomer 2 (ppm) | Δδ (ppm) |

| Secondary Alcohols (general) | Mosher's Acid Chloride | CDCl₃ | -OCH₃, -CF₃ | Significant | Differences | 0.03 - 0.13 |

| Secondary Amines (general) | Mosher's Acid Chloride | CDCl₃ | -OCH₃, -CF₃ | Significant | Differences | 0.03 - 0.13 |

| (R/S)-2-Butanol | (S)-Camphorsulfonyl Chloride | CDCl₃ | SCH₂ | Baseline Resolved | Doublets | Not specified |

| (R/S)-1-Phenylethanol | (S)-Camphorsulfonyl Chloride | CDCl₃ | SCH₂ | Baseline Resolved | Doublets (2.5-3.5) | Not specified |

Note: Data for Mosher's acid, a comparable agent, is included to illustrate typical chemical shift differences.[4][8] Specific camphanic acid derivative shifts depend on the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate method for separating the diastereomeric derivatives.[9] Since the diastereomers have different physical properties, they will interact differently with the stationary phase of an HPLC column, leading to different retention times.[10] A standard (achiral) stationary phase, such as C18, is often sufficient for separation.[10] The enantiomeric excess is calculated from the relative areas of the two chromatographic peaks.

Key Data Points for HPLC Analysis:

-

Retention Time (t_R): The time it takes for each diastereomer to elute from the column.

-

Resolution (R_s): A measure of the degree of separation between the two peaks.

-

Peak Area: The integrated area of each peak, used for quantification.

| Analyte Class | Column | Mobile Phase | Diastereomer 1 t_R (min) | Diastereomer 2 t_R (min) | Detection |

| Astaxanthin | Not Specified | Not Specified | Separated | Separated | Not Specified |

| Biogenic Amines | C18 (Reversed-Phase) | Acetonitrile/Buffer | Varies | Varies | UV/Fluorescence |

| Alkaloids | HSS-T3 | Not Specified | Varies | Varies | Tandem MS |

Note: Specific retention times are highly dependent on the exact analyte, column dimensions, and precise mobile phase composition and are therefore presented qualitatively.[8][11]

Gas Chromatography (GC)

For volatile and thermally stable analytes, GC is an excellent technique for separating camphanate diastereomers.[12] Similar to HPLC, the separation is achieved on a standard achiral capillary column due to the different boiling points and polarities of the diastereomers.[13] The method is known for its high resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).[8]

Key Data Points for GC Analysis:

-

Retention Time (t_R): The elution time for each diastereomer.

-

Peak Area: The integrated area of each peak for quantification.

| Analyte | Column | Temperature Program | Diastereomer 1 t_R (min) | Diastereomer 2 t_R (min) | Detection |

| Borneol/Isoborneol Isomers | Not Specified | Not Specified | Separated | Separated | GC/MS |

| Tobacco Alkaloids (Nornicotine, etc.) | Rtx-200 | Optimized | Separated | Separated | NPD |

Note: This table illustrates successful separations; exact retention times depend on the specific method parameters used in the cited studies.[8][13]

Experimental Protocols

The following are generalized protocols for the derivatization of chiral alcohols and amines with (+)-camphanic acid chloride. Optimization may be required based on the specific substrate.

Protocol 1: Derivatization of a Chiral Alcohol

-

Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral alcohol (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF).

-

Base Addition: Add a suitable base, such as pyridine or triethylamine (B128534) (Et₃N), (approximately 1.2-1.5 equivalents). The base acts as a scavenger for the HCl generated during the reaction.[1]

-

Reagent Addition: Cool the mixture in an ice bath (0 °C). Add (+)-camphanic acid chloride (approximately 1.1 equivalents) portion-wise or as a solution in the same solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.

-

Work-up: Quench the reaction by adding water or a dilute aqueous acid (e.g., 1M HCl). Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂). Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Analysis: The resulting crude diastereomeric ester mixture can often be analyzed directly by NMR, HPLC, or GC without further purification.

Protocol 2: Derivatization of a Chiral Amine

The protocol for chiral amines is very similar to that for alcohols.[1][14]

-

Preparation: Dissolve the chiral amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., CH₂Cl₂).

-

Base Addition: Add a non-nucleophilic base like triethylamine (Et₃N) (approximately 1.2-1.5 equivalents).

-

Reagent Addition: At 0 °C, add (+)-camphanic acid chloride (1.1 equivalents).

-

Reaction: Stir the mixture, allowing it to warm to room temperature, for 1-4 hours. Monitor for completion.

-

Work-up and Isolation: Perform an aqueous work-up as described for alcohols to remove excess reagents and salts.

-

Analysis: Analyze the resulting diastereomeric amide mixture by the chosen analytical method.

Conclusion

The use of (+)-camphanic acid chloride as a chiral derivatizing agent is a time-tested, effective, and reliable method for the determination of enantiomeric purity in chiral alcohols and amines.[2] The formation of stable, easily separable diastereomers allows for straightforward quantification using ubiquitous analytical techniques like NMR and chromatography. This guide provides the fundamental principles and practical protocols necessary for researchers and drug development professionals to successfully implement this important analytical strategy.

References

- 1. (+)-Camphanic acid chloride | 104530-16-7 | Benchchem [benchchem.com]

- 2. (+)-Camphanic Acid Chloride|Chiral Derivatization Reagent [benchchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. research.library.fordham.edu [research.library.fordham.edu]

- 5. researchgate.net [researchgate.net]

- 6. individual.utoronto.ca [individual.utoronto.ca]

- 7. Determination of Enantiomeric Excess via 31P-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]

- 12. gcms.cz [gcms.cz]

- 13. Chiral determination of nornicotine, anatabine and anabasine in tobacco by achiral gas chromatography with (1S)-(-)-camphanic chloride derivatization: Application to enantiomeric profiling of cultivars and curing processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to (+)- and (-)-Camphanic Acid Chloride for Chiral Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of stereochemistry, the resolution of enantiomers and the determination of enantiomeric purity are critical tasks, particularly in the pharmaceutical industry where the biological activity of a drug is often enantiomer-dependent.[1][2] Camphanic acid chloride, a derivative of camphor, is a widely utilized chiral resolving agent and a chiral derivatizing agent.[3][4] It is available in two enantiomeric forms: (+)-(1R)-camphanic acid chloride and (-)-(1S)-camphanic acid chloride. These enantiomers are powerful tools for separating racemic mixtures of alcohols and amines and for quantifying the enantiomeric excess (e.e.) of a sample.[1][2][5][6]

This technical guide provides a comprehensive comparison of (+)- and (-)-camphanic acid chloride, detailing their properties, synthesis, applications, and experimental protocols. The core utility of these reagents lies in their ability to convert a mixture of enantiomers into a mixture of diastereomers, which, unlike enantiomers, possess different physical properties and can be separated by standard laboratory techniques such as crystallization or chromatography.[1][2]

Physicochemical Properties

The fundamental physicochemical properties of (+)- and (-)-camphanic acid chloride are identical in magnitude, with the exception of the sign of their specific optical rotation, a direct consequence of their enantiomeric relationship.

| Property | (+)-Camphanic Acid Chloride | (-)-Camphanic Acid Chloride |

| Synonyms | (1R)-(+)-Camphanic chloride | (1S)-(-)-Camphanic chloride, (-)-Camphanoyl chloride |

| CAS Number | 104530-16-7[1] | 39637-74-6[5] |

| Molecular Formula | C₁₀H₁₃ClO₃[5] | C₁₀H₁₃ClO₃[5] |

| Molecular Weight | 216.66 g/mol [5] | 216.66 g/mol [5] |

| Appearance | Off-white to yellow powder | Off-white to yellow-orange-brown powder[5][6] |

| Melting Point | 70-72 °C | 71-73 °C (lit.)[5][7] |

| Specific Optical Rotation | +18° (c=2, CCl₄) | -18° (c=2, CCl₄)[5] or -18±1° (c=2, dioxane)[7] |

| Solubility | Soluble in toluene, decomposes in water[1][5] | Soluble in toluene, decomposes in water[5][6] |

| Storage Conditions | Store at 2-8°C under dry conditions[7] | Store at 2-8°C under dry conditions[5][7] |

Synthesis Overview

Both enantiomers of camphanic acid chloride are synthesized from their respective camphanic acids. The most common and efficient method involves the reaction of the carboxylic acid with thionyl chloride (SOCl₂), which converts the carboxylic acid to the highly reactive acid chloride.[1][5][6] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are volatile gases and are easily removed, simplifying purification.[1] The enantiomeric purity of the final acid chloride is directly dependent on the enantiomeric purity of the starting camphanic acid, as the synthesis route does not affect the chiral centers of the bicyclic core.[1]

References

- 1. (+)-Camphanic acid chloride | 104530-16-7 | Benchchem [benchchem.com]

- 2. (+)-Camphanic Acid Chloride|Chiral Derivatization Reagent [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. (-)-Camphanic acid chloride Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. (-)-Camphanic acid chloride | 39637-74-6 [chemicalbook.com]

- 7. (1 S )-(-)-Camphanic chloride 98 39637-74-6 [sigmaaldrich.com]

The Enduring Utility of Camphanic Acid: A Technical Guide to its Role as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Since its origins from the naturally abundant chiral pool molecule camphor (B46023), camphanic acid has established itself as a cornerstone tool in the field of stereochemistry. While not extensively used to directly control the stereochemical outcome of bond-forming reactions in the same vein as Evans or Oppolzer auxiliaries, its primary role has been indispensable. This technical guide provides an in-depth exploration of the discovery, history, and, most critically, the application of camphanic acid as a chiral resolving agent and a derivatizing agent for the determination of enantiomeric purity. Detailed experimental protocols for its key applications, alongside tabulated quantitative data from various studies, are presented to offer a practical resource for researchers in organic synthesis and drug development.

Discovery and Historical Context

The journey of camphanic acid begins with its parent compound, camphor, a readily available bicyclic monoterpene. The first descriptions of camphanic acid can be traced back to the work of Wreden and Aschan. However, its practical synthesis and popularization in modern organic chemistry are largely attributed to the work of Gerlach and others who developed reliable procedures for its preparation from camphoric acid.[1]

Initially, the rigid, chiral structure of camphanic acid made it an attractive candidate for the resolution of racemic mixtures, a fundamental challenge in asymmetric synthesis. The ability to form diastereomeric salts or esters with enantiomeric compounds, which possess different physical properties like solubility, allows for their separation by techniques such as fractional crystallization or chromatography. This classical application laid the groundwork for its widespread use.

The evolution of analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), unveiled a new and powerful application for camphanic acid. By converting it to its more reactive acid chloride, (1S)-(-)-camphanoyl chloride, it could be readily attached to chiral alcohols and amines.[2] The resulting diastereomeric esters and amides exhibit distinct signals in NMR spectra and different retention times in HPLC, allowing for the accurate quantification of the enantiomeric excess (ee) of the original substrate.[3]

Core Applications: A Technical Overview

The utility of camphanic acid in stereochemical analysis is primarily centered on two key applications: chiral resolution and the determination of enantiomeric purity.

Chiral Resolution of Racemic Mixtures

Camphanic acid is an effective resolving agent, particularly for racemic amines and alcohols. The process involves the formation of diastereomeric salts (with amines) or esters (with alcohols), which can then be separated.

Determination of Enantiomeric Excess (ee)

This is arguably the most common and powerful application of camphanic acid in contemporary organic synthesis. The protocol involves the derivatization of a chiral alcohol or amine with (1S)-(-)-camphanoyl chloride. The resulting diastereomers can then be analyzed by NMR or HPLC to determine the enantiomeric ratio of the original sample.

Quantitative Data Summary

The following tables summarize quantitative data from various applications of camphanic acid and its derivatives in chiral resolution and the determination of enantiomeric excess.

Table 1: Chiral Resolution using Camphanic Acid

| Racemic Compound | Resolving Agent | Separation Method | Outcome | Reference |

| 1,3-Butanediol | (-)-Camphanic acid | Crystallization of diastereomeric esters | Successful resolution to obtain (R)-1-iodo-3-butanol | [1] |

| Flavonoids (e.g., naringenin) | (1S)-(-)-Camphanic acid | Reversed-phase HPLC of diastereomeric esters | Baseline separation of diastereomers (>98% de) | [3] |

| (+/-)-MAD28 (caged xanthone) | (1S, 4R)-(-)-Camphanoyl chloride | Selective crystallization of diastereomers | Isolation of pure enantiomers after hydrolysis | [1] |

Table 2: Determination of Enantiomeric Excess using (1S)-(-)-Camphanoyl Chloride

| Chiral Substrate | Analytical Method | Key Observation | Reference |

| Alcohols and Amines | NMR Spectroscopy | Diastereomerically distinct signals allowing for integration and ee calculation. | [1] |

| Astaxanthin | HPLC | Separation of diastereomeric diesters for configurational analysis. | [1] |

| Volatiles from wheat | Esterification followed by analysis | Determination of enantiomeric proportions. | [2] |

Table 3: Physicochemical Properties

| Compound | Melting Point (°C) | Specific Rotation ([α]D) | Reference |

| (-)-(1S,4R)-Camphanic acid | 197–201 | Not specified | [1] |

| (-)-(1S,4R)-Camphanoyl chloride | Not specified | -24.7° (c 3.57, chloroform) | [4] |

Detailed Experimental Protocols

Preparation of (-)-(1S,4R)-Camphanoyl Chloride from (-)-(1S,4R)-Camphanic Acid

This protocol is adapted from the procedure described in Organic Syntheses.[4]

Materials:

-

(-)-(1S,4R)-Camphanic acid

-

Thionyl chloride (SOCl₂)

-

500-mL three-necked, round-bottomed flask

-

Reflux condenser with a CaCl₂ drying tube

-

Magnetic stirrer and heating mantle

-

Powder funnel

Procedure:

-

Equip a 500-mL, three-necked, round-bottomed flask for magnetic stirring and protect it from moisture with a reflux condenser topped by a CaCl₂ drying tube.

-

Charge the flask with 200 mL of thionyl chloride.

-

Add (-)-(1S,4R)-Camphanic acid (63.8 g, 0.322 mol) in portions using a powder funnel over 30 minutes.

-

Heat the reaction mixture under reflux for 3 hours.

-

Allow the mixture to cool to room temperature.

-

The excess thionyl chloride can be removed by distillation under reduced pressure to yield the crude (-)-(1S,4R)-camphanoyl chloride, which is often of sufficient purity for subsequent reactions.

Derivatization of a Chiral Alcohol with Camphanoyl Chloride for NMR Analysis

Materials:

-

Chiral alcohol

-

(-)-(1S,4R)-Camphanoyl chloride

-

Pyridine (B92270) (or other suitable base like triethylamine)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

NMR tube and deuterated solvent (e.g., CDCl₃)

Procedure:

-

In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral alcohol (1.0 eq) in anhydrous DCM.

-

Add pyridine (1.2 eq) and cool the solution to 0 °C.

-

Slowly add a solution of (-)-(1S,4R)-camphanoyl chloride (1.1 eq) in anhydrous DCM.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Upon completion, quench the reaction with a small amount of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

The crude diastereomeric esters can be purified by flash chromatography if necessary, but for ee determination, the crude mixture is often directly analyzed by NMR.

-

Prepare a sample of the diastereomeric mixture in a suitable deuterated solvent for NMR analysis.

HPLC Separation of Diastereomeric Camphanate Esters

Materials:

-

Diastereomeric camphanate ester mixture

-

HPLC system with a UV detector

-

Normal-phase silica (B1680970) gel column

-

Hexane (B92381) and Ethyl Acetate (B1210297) (or other suitable eluents)

Procedure:

-

Dissolve the diastereomeric ester mixture in a small amount of the mobile phase.

-

Equilibrate a normal-phase silica gel HPLC column with a pre-determined mobile phase composition (e.g., a mixture of hexane and ethyl acetate). The optimal composition will need to be determined empirically for each specific set of diastereomers.

-

Inject the sample onto the HPLC column.

-

Elute the diastereomers isocratically or with a gradient, monitoring the effluent with a UV detector at an appropriate wavelength.

-

The two diastereomers should elute as separate peaks. The ratio of the peak areas corresponds to the diastereomeric ratio, which in turn reflects the enantiomeric ratio of the starting alcohol or amine.

Cleavage of Camphanate Esters to Recover the Chiral Alcohol

Hydrolytic Cleavage (Saponification):

Materials:

-

Diastereomerically pure camphanate ester

-

Lithium hydroxide (B78521) (LiOH) or potassium hydroxide (KOH)

-

Tetrahydrofuran (THF) and water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate or other suitable extraction solvent

Procedure:

-

Dissolve the camphanate ester in a mixture of THF and water.

-

Add an excess of LiOH or KOH (e.g., 3-5 equivalents).

-

Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and extract with ethyl acetate to remove the camphanic acid (which can be recovered).

-

Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 1 M HCl.

-

Extract the liberated chiral alcohol with several portions of ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched alcohol.

Visualizing the Workflow and Relationships

The following diagrams, generated using the DOT language, illustrate the key processes and relationships discussed in this guide.

Caption: Synthesis pathway from camphor to camphanoyl chloride.

References

- 1. researchgate.net [researchgate.net]

- 2. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Resolution of diastereomeric flavonoid (1S)-(-)-camphanic acid esters via reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Spectroscopic Characterization of (+)-Camphanic Acid Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (+)-camphanic acid chloride, a crucial chiral resolving agent and derivatizing agent in chemical and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, along with standardized experimental protocols for data acquisition.

Spectroscopic Data

The enantiomer, (-)-camphanic acid chloride, provides spectroscopic data that is identical to the (+)-enantiomer, with the exception of the sign of its optical rotation. The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data.

Table 1: ¹H NMR Spectroscopic Data for Camphanic Acid Chloride

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 2.52 | ddd | 4.2, 10.6, 13.6 | 1H | Methylene Proton |

| 2.18 | ddd | 4.6, 9.3, 13.6 | 1H | Methylene Proton |

| 1.99 | ddd | 4.6, 10.6, 13.3 | 1H | Methylene Proton |

| 1.76 | ddd | 4.2, 9.3, 13.3 | 1H | Methylene Proton |

| 1.15 | s | 3H | Methyl Protons | |

| 1.12 | s | 3H | Methyl Protons | |

| 1.06 | s | 3H | Methyl Protons |

Solvent: CDCl₃, Reference: TMS (0 ppm), Instrument Frequency: 300 MHz. Data corresponds to (-)-camphanoyl chloride, which is spectroscopically identical to (+)-camphanic acid chloride.[1]

Table 2: ¹³C NMR Spectroscopic Data for Camphanic Acid Chloride

| Chemical Shift (δ) ppm | Assignment |

| 176.52 | Carbonyl Carbon (acid chloride) |

| 170.87 | Carbonyl Carbon (lactone) |

| 94.86 | Quaternary Carbon |

| 55.52 | Quaternary Carbon |

| 55.40 | Quaternary Carbon |

| 31.46 | Methylene Carbon |

| 28.76 | Methylene Carbon |

| 16.64 | Methyl Carbon |

| 16.55 | Methyl Carbon |

| 9.55 | Methyl Carbon |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm), Instrument Frequency: 75 MHz. Data corresponds to (-)-camphanoyl chloride, which is spectroscopically identical to (+)-camphanic acid chloride.[1]

Table 3: Infrared (IR) Spectroscopy Data for Camphanic Acid Chloride

| Frequency (cm⁻¹) | Functional Group |

| 2975 | C-H stretch (alkane) |

| 1794 | C=O stretch (acid chloride)[1][2][3] |

| 1780 | C=O stretch (lactone)[4] |

| 1231 | C-O stretch |

Sample Preparation: Nujol Mull or CCl₄ solution[4]. The high frequency of the acid chloride carbonyl stretch is characteristic.[2][3]

Experimental Protocols

The following are generalized protocols for obtaining high-quality NMR and IR spectra for a solid compound such as (+)-camphanic acid chloride.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh 5-10 mg of (+)-camphanic acid chloride for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[5]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.[5][6]

-

Gently vortex the vial to ensure the complete dissolution of the solid.

-

Filter the solution through a pipette with a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[6] The final sample depth in the tube should be about 4 cm.[6]

-

Cap the NMR tube securely.

2. NMR Data Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K (25 °C).

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 0-10 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

3. Data Processing:

-

Apply an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C).

-

Perform Fourier transformation.

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard (e.g., TMS).

Protocol 2: Infrared (IR) Spectroscopy

1. Sample Preparation (Nujol Mull):

-

Place a small amount (2-5 mg) of (+)-camphanic acid chloride onto a clean, dry agate mortar.

-

Add one to two drops of Nujol (mineral oil) and grind the sample with an agate pestle to create a fine, uniform paste.

-

Transfer a small amount of the mull onto one plate of a demountable salt cell (e.g., NaCl or KBr).

-

Place the second salt plate on top and gently rotate to spread the mull evenly and remove any air bubbles.

-

Place the assembled cell into the spectrometer's sample holder.

2. IR Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of the clean salt plates before running the sample spectrum. The instrument software will automatically subtract the background from the sample spectrum.

3. Data Processing:

-

The resulting spectrum should be plotted as transmittance (%) versus wavenumber (cm⁻¹).

-

Identify and label the characteristic absorption peaks.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of (+)-camphanic acid chloride.

Caption: Workflow for Spectroscopic Analysis of (+)-Camphanic Acid Chloride.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 4. (-)-Camphanic acid chloride Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. research.reading.ac.uk [research.reading.ac.uk]

Solubility of (+)-Camphanic acid chloride in organic solvents

An In-depth Technical Guide to the Solubility of (+)-Camphanic Acid Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Camphanic acid chloride is a versatile chiral resolving agent and a critical tool in stereochemistry and asymmetric synthesis. Its efficacy in the separation of enantiomers, particularly alcohols and amines, is intrinsically linked to its solubility characteristics and the differential solubility of the diastereomeric derivatives it forms. This guide provides a comprehensive overview of the solubility of (+)-camphanic acid chloride in various organic solvents, detailed experimental protocols for solubility determination, and a logical workflow illustrating its application in chiral resolution.

Quantitative Solubility Data

The solubility of (+)-Camphanic acid chloride is a crucial parameter for its application in synthesis and chiral separations. The following table summarizes the available quantitative and qualitative solubility data in common organic solvents.

| Solvent | Solubility | Temperature (°C) | Citation |

| Toluene | 50 g / 100 mL | 0 | [1][2][3][4] |

| Dichloromethane | Soluble | Not Specified | [1][3][4][5] |

| Ether | Soluble | Not Specified | [1][3][4][5] |

| Ethyl Acetate | Soluble | Not Specified | [1][3][4][5] |

| Methanol | Soluble | Not Specified | [1][3][4][5] |

| Petroleum Ether | Crystallizes from | Not Specified | [1][2][3][4] |

| Water | Decomposes | Not Specified | [1][2][3][4][5] |

Note: It is important to handle (+)-camphanic acid chloride in anhydrous conditions as it is moisture-sensitive and will hydrolyze in the presence of water.[1][2][3][5]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of (+)-camphanic acid chloride in an organic solvent. This method is based on the principle of achieving a saturated solution and then quantifying the dissolved solute.

Materials and Equipment:

-

(+)-Camphanic acid chloride

-

Anhydrous organic solvent of interest

-

Small-scale reaction vials with caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath